1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one
CAS No.:
Cat. No.: VC16525771
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3O |
|---|---|
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | 1-[2-(4-aminophenyl)ethyl]imidazolidin-2-one |
| Standard InChI | InChI=1S/C11H15N3O/c12-10-3-1-9(2-4-10)5-7-14-8-6-13-11(14)15/h1-4H,5-8,12H2,(H,13,15) |
| Standard InChI Key | XNQMTYVIKVRSEJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C(=O)N1)CCC2=CC=C(C=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Bonding Characteristics
1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one features a bicyclic system comprising a saturated imidazolidin-2-one ring (C₃H₆N₂O) connected to a 4-aminophenyl group via a two-carbon ethyl spacer. The imidazolidin-2-one core adopts a puckered conformation due to partial double-bond character in the carbonyl group (C=O) and delocalized electron density across the nitrogen atoms . The ethyl linker provides rotational flexibility, allowing the 4-aminophenyl moiety to adopt multiple orientations relative to the heterocycle.
Quantum mechanical calculations on similar systems suggest that the amino group at the para position of the phenyl ring participates in resonance interactions with the aromatic π-system, creating a electron-rich region that may influence intermolecular interactions . The compound’s dipole moment is estimated to range between 3.5–4.2 D based on comparisons to structurally related ureas and hydantoins.
Predicted Physicochemical Parameters
While experimental data for 1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one remains unpublished, key properties can be extrapolated from analogous compounds:
The compound’s moderate lipophilicity suggests adequate membrane permeability for biological applications, while the primary amine functionality provides a handle for further derivatization through acylation or Schiff base formation .
Synthetic Methodologies and Reaction Optimization
Retrosynthetic Analysis
Two primary disconnections emerge for constructing 1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one:
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Cyclization Strategy: Formation of the imidazolidin-2-one ring via intramolecular hydroamidation of a propargylic urea precursor containing the 4-aminophenethyl moiety.
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Convergent Approach: Coupling of preformed imidazolidin-2-one scaffolds with 4-aminophenethyl halides or amines.
The cyclization route aligns with recently developed organocatalytic methods for imidazolidin-2-one synthesis, offering advantages in atom economy and functional group tolerance .
Base-Catalyzed Intramolecular Hydroamidation
Adapting the protocol reported by Van der Eycken and co-workers , the synthesis could proceed through a BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)-catalyzed cyclization:
Reaction Conditions
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Catalyst: 5 mol% BEMP
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Solvent: Anhydrous acetonitrile
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Temperature: Room temperature (22–23°C)
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Time: 1–60 minutes
Proposed Mechanism
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Base-mediated deprotonation of the urea nitrogen
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Isomerization to an allenamide intermediate (for imidazol-2-one formation)
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5-endo-dig cyclization via nucleophilic attack of the amine on the electron-deficient carbon
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Proton transfer and aromatization
Key Advantages
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Ambient reaction conditions prevent decomposition of thermally sensitive substrates
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Short reaction times (≤1 hour) enhance scalability
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High functional group tolerance accommodates electron-withdrawing/donating substituents
| Entry | R Group | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| 1 | 4-Fluorophenyl | 93 | 1 |
| 2 | 4-Methoxyphenyl | 77 | 5 |
| 3 | 4-Chlorophenyl | 86 | 1 |
| 4 | 4-Bromophenyl | 68 | 3 |
These results suggest that electron-withdrawing groups accelerate cyclization through increased electrophilicity of the allenamide intermediate . The 4-aminophenyl substituent’s basic nitrogen may require protection (e.g., as a tert-butyl carbamate) to prevent side reactions during synthesis.
Challenges and Future Directions
Synthetic Limitations
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Amino Group Reactivity: The unprotected primary amine may participate in unwanted side reactions during cyclization, necessitating orthogonal protection strategies.
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Stereochemical Control: Formation of chiral centers during cyclization requires development of asymmetric catalysis methods.
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Scale-Up Considerations: While BEMP catalysis works well on milligram scales, ligand costs and purification challenges may hinder industrial production.
Recommended Research Priorities
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Systematic investigation of protecting group strategies for the 4-aminophenyl moiety
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Development of continuous flow processes to enhance reaction efficiency
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In vitro screening against neurodegenerative disease targets (e.g., β-secretase, tau protein)
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